molecular formula C18H29ClN2O4 B5207029 ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride

ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B5207029
M. Wt: 372.9 g/mol
InChI Key: GCJMYZSMMZMZFW-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is a synthetic compound that features a piperazine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions involving amines and dihaloalkanes.

    Attachment of the 2,4-dimethylphenoxy group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2,4-dimethylphenol in the presence of a suitable base.

    Introduction of the hydroxypropyl group: This can be achieved through the reaction of the intermediate with epichlorohydrin, followed by hydrolysis to introduce the hydroxy group.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the design of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

    Pharmaceutical Research: It serves as a lead compound in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: This compound features a similar piperazine ring but with different substituents on the aromatic ring.

    Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a hydroxy group.

Uniqueness

Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is unique due to the specific combination of substituents on the piperazine ring, which can result in distinct pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)11-15(17)3;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJMYZSMMZMZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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